(1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol
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Overview
Description
(1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol typically involves the reaction of piperidine with benzyl chloride and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure in many pharmaceuticals.
N-Benzylpiperidine: Similar in structure but lacks the dimethylamino group.
4-Dimethylaminopiperidine: Similar but without the benzyl group.
Uniqueness
(1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol is unique due to the presence of both benzyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
Molecular Formula |
C15H24N2O |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
[1-benzyl-3-(dimethylamino)piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H24N2O/c1-16(2)15-11-17(9-8-14(15)12-18)10-13-6-4-3-5-7-13/h3-7,14-15,18H,8-12H2,1-2H3 |
InChI Key |
WDPFUWGXYAWFNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(CCC1CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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